molecular formula C26H28N2O7 B11151940 N-{2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoyl}-L-alanyl-L-valine

N-{2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoyl}-L-alanyl-L-valine

Cat. No.: B11151940
M. Wt: 480.5 g/mol
InChI Key: ACOFVTGVEWLMNZ-HRXGFSSHSA-N
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Description

3-METHYL-2-(2-{2-[(2-OXO-4-PHENYL-2H-CHROMEN-7-YL)OXY]PROPANAMIDO}PROPANAMIDO)BUTANOIC ACID is a complex organic compound with a unique structure that includes a chromenyl group, amide linkages, and a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHYL-2-(2-{2-[(2-OXO-4-PHENYL-2H-CHROMEN-7-YL)OXY]PROPANAMIDO}PROPANAMIDO)BUTANOIC ACID typically involves multiple steps. One common approach is to start with the chromenyl derivative, which is then subjected to amide coupling reactions with appropriate amine and acid derivatives. The reaction conditions often involve the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in an organic solvent like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

3-METHYL-2-(2-{2-[(2-OXO-4-PHENYL-2H-CHROMEN-7-YL)OXY]PROPANAMIDO}PROPANAMIDO)BUTANOIC ACID can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and electrophiles for substitution reactions such as bromine (Br2) or nitric acid (HNO3) .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the chromenyl group can yield quinone derivatives, while reduction of the amide groups can produce corresponding amines .

Scientific Research Applications

3-METHYL-2-(2-{2-[(2-OXO-4-PHENYL-2H-CHROMEN-7-YL)OXY]PROPANAMIDO}PROPANAMIDO)BUTANOIC ACID has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-METHYL-2-(2-{2-[(2-OXO-4-PHENYL-2H-CHROMEN-7-YL)OXY]PROPANAMIDO}PROPANAMIDO)BUTANOIC ACID involves its interaction with molecular targets such as enzymes and receptors. The chromenyl group can bind to active sites of enzymes, inhibiting their activity, while the amide linkages allow for hydrogen bonding with biological molecules, enhancing its binding affinity .

Properties

Molecular Formula

C26H28N2O7

Molecular Weight

480.5 g/mol

IUPAC Name

(2S)-3-methyl-2-[[(2S)-2-[2-(2-oxo-4-phenylchromen-7-yl)oxypropanoylamino]propanoyl]amino]butanoic acid

InChI

InChI=1S/C26H28N2O7/c1-14(2)23(26(32)33)28-24(30)15(3)27-25(31)16(4)34-18-10-11-19-20(17-8-6-5-7-9-17)13-22(29)35-21(19)12-18/h5-16,23H,1-4H3,(H,27,31)(H,28,30)(H,32,33)/t15-,16?,23-/m0/s1

InChI Key

ACOFVTGVEWLMNZ-HRXGFSSHSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)C(C)OC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC=CC=C3

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C(C)NC(=O)C(C)OC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC=CC=C3

Origin of Product

United States

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